CVT-2759

Cardiac Electrophysiology Atrial Fibrillation Rate Control

CVT-2759 (CAS 342419-10-7) is a selective A1-ADOR partial agonist that provides a self-limiting effect on atrioventricular conduction. Unlike full A1 agonists that risk high-grade AV block, CVT-2759 slows AV conduction by ~25% while limiting atrial rate slowing to ≤13% and without altering atrial refractoriness. It serves as an essential reference for characterizing intrinsic efficacy in A1-ADOR functional assays and is the tool of choice for in vivo/ex vivo atrial fibrillation models requiring ventricular rate control without bradycardia or pro-arrhythmic effects.

Molecular Formula C17H24N6O6
Molecular Weight 408.4 g/mol
CAS No. 342419-10-7
Cat. No. B1669355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCVT-2759
CAS342419-10-7
Synonyms(((5-(6-(oxolan-3-yl)amino)purin-9-yl)-3,4-dihydroxyoxolan-2-yl)methoxy)-N-methylcarboxamide
CVT 2759
CVT-2759
CVT2759
Molecular FormulaC17H24N6O6
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCCNC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCOC4)O)O
InChIInChI=1S/C17H24N6O6/c1-2-18-17(26)28-6-10-12(24)13(25)16(29-10)23-8-21-11-14(19-7-20-15(11)23)22-9-3-4-27-5-9/h7-10,12-13,16,24-25H,2-6H2,1H3,(H,18,26)(H,19,20,22)/t9-,10-,12-,13-,16-/m1/s1
InChIKeyOBAAIGREYDUOHX-ZGOQAQPGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CVT-2759 (CAS 342419-10-7): A1 Adenosine Receptor Partial Agonist for Selective AV Nodal Conduction Modulation


CVT-2759 (CAS 342419-10-7) is a research-grade, selective partial agonist of the adenosine A1 receptor (A1-ADOR). As a 5'-carbamoyl adenosine analogue [1], its pharmacological profile is characterized by weak, partial activation of the A1 receptor [2], which translates into a unique ability to modulate atrioventricular (AV) nodal conduction in a self-limiting manner [3]. This compound is specifically intended for preclinical investigation of rate control strategies in atrial tachyarrhythmias.

Beyond Potency: Why CVT-2759 Cannot Be Interchanged with Full A1 Agonists or Antagonists


Generic substitution among adenosine receptor ligands is not feasible due to fundamental differences in intrinsic efficacy, which determines the functional outcome of receptor binding. CVT-2759 is a partial agonist, meaning it produces a submaximal response even at full receptor occupancy [1]. This is in stark contrast to full A1 agonists (e.g., CVT-510/tecadenoson) which can cause excessive AV block and bradycardia, or A1 antagonists (e.g., BG9719) which block endogenous adenosine signaling [2]. The partial efficacy of CVT-2759 creates a therapeutic ceiling, making it a unique tool for achieving selective AV nodal slowing without the risk of complete conduction block or atropine-resistant bradycardia associated with full agonists [3].

Quantitative Differentiation of CVT-2759: Evidence for Selective Procurement


Partial Agonist Profile: A Self-Limiting Effect on AV Conduction vs. Full Agonist CVT-510

In a guinea pig isolated heart model, CVT-2759's effect on AV nodal conduction time (stimulus-to-His bundle interval, S-H interval) was self-limiting. Unlike the full A1 agonist CVT-510 (tecadenoson), which caused progressive and severe AV block, the maximal effect of CVT-2759 plateaued at a significantly lower level, demonstrating its partial agonist profile [1].

Cardiac Electrophysiology Atrial Fibrillation Rate Control

Preservation of Atrial Electrophysiology vs. Full Agonist Adenosine

While full agonists like adenosine significantly shorten atrial action potential duration (APD), an effect that can be pro-arrhythmic, CVT-2759 did not shorten atrial monophasic action potential duration (MAPD) in the guinea pig model [1].

Electrophysiology Arrhythmia Atrial Refractoriness

Receptor Binding Affinity (Ki) for the A1 Adenosine Receptor

The affinity of CVT-2759 for the A1 adenosine receptor has been quantified in competition binding assays [1].

Receptor Pharmacology Binding Assay A1 Adenosine Receptor

Functional Antagonism of Full Agonist Effects: Evidence of Partial Efficacy

In the same isolated heart model, CVT-2759 functionally antagonized the effects of the full agonists N6-cyclopentyladenosine (CPA) and adenosine. Pre-treatment with CVT-2759 significantly attenuated the AV conduction slowing caused by subsequent addition of a full agonist, confirming its partial agonist nature [1].

Functional Assay Intrinsic Efficacy Partial Agonism

Minimal Effect on Atrial Rate vs. AV Conduction

CVT-2759 exhibits functional selectivity for AV nodal conduction (dromotropy) over sinoatrial node automaticity (chronotropy) [1].

Chronotropy Dromotropy Selectivity

Validated Research and Preclinical Application Scenarios for CVT-2759


Preclinical Modeling of Safe Rate Control in Atrial Fibrillation

CVT-2759 is the compound of choice for in vivo and ex vivo models of atrial fibrillation (AF) where the goal is to demonstrate ventricular rate slowing without inducing high-grade AV block or significant bradycardia. Its partial agonist profile, which provides a self-limiting effect on AV conduction [1], allows for the study of therapeutic windows for rate control that are unattainable with full A1 agonists like CVT-510 or adenosine [2].

Electrophysiology Studies Differentiating A1-Mediated Dromotropic vs. Chronotropic Effects

Researchers aiming to dissect the specific dromotropic (AV nodal) effects of A1 receptor activation from chronotropic (SA nodal) effects should utilize CVT-2759. Evidence demonstrates that CVT-2759 slows AV conduction by up to 25% while limiting the slowing of atrial rate to ≤13% [3], offering a more selective pharmacological tool than adenosine, which has a more pronounced and variable chronotropic effect.

Investigating Partial Agonism as a Strategy to Mitigate Pro-Arrhythmic Risk

For studies exploring the relationship between A1 receptor activation and atrial electrophysiology, CVT-2759 provides a unique advantage. Unlike full agonists, which shorten atrial action potential duration (a pro-arrhythmic effect), CVT-2759 does not significantly alter atrial refractoriness [4]. This makes it a critical tool for isolating the effects of AV nodal modulation on arrhythmia burden without the confounding variable of altered atrial substrate.

Functional Antagonism Assays for Characterizing A1 Receptor Ligands

CVT-2759 serves as an essential reference compound for establishing partial agonist profiles in functional assays. Its ability to attenuate the effects of full agonists (e.g., CPA) by ~70% in AV conduction models [5] provides a clear and quantifiable benchmark for characterizing the intrinsic efficacy of novel A1 receptor ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CVT-2759

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.